molecular formula C18H12F8N2O2 B4553134 2,3,4,5,6-pentafluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4553134
M. Wt: 440.3 g/mol
InChI Key: CZVZTURUOCRFHM-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H12F8N2O2 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.07710293 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural features have been synthesized and analyzed for their crystal structures, providing a foundation for understanding their chemical behavior and potential applications in material science and drug design. For example, compounds synthesized through the condensation of specific isocyanates and amines have been studied for their crystal structures and antitumor activities against cancer cell lines such as A549 and BGC-823 (X. Ji et al., 2018). Similar methodologies could be applied to the synthesis and structural elucidation of 2,3,4,5,6-pentafluoro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, potentially revealing useful properties for pharmaceutical applications.

Antipathogenic Properties

Research on acylthioureas related to the compound has shown significant anti-pathogenic activity, particularly against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest that compounds with similar structural features could serve as a basis for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Chemical Reactions and Derivatives

The chemistry of compounds bearing fluorinated groups and morpholine moieties, similar to the one , has been explored for the synthesis of various derivatives. These studies have led to the development of new chemical reactions and the synthesis of compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties demonstrates the versatility of these compounds in organic synthesis and potential pharmacological applications (M. A. Bhat et al., 2018).

Fluorination as a Synthetic Strategy

The role of fluorinated groups in modifying the chemical and physical properties of organic compounds is well-documented. Studies on the synthesis and reactions of fluorinated indoles, for instance, highlight the impact of fluorination on enhancing the biological activity and modifying the chemical reactivity of these compounds. Such research underscores the potential of using fluorination as a strategy to develop new compounds with enhanced properties for various applications (K. Joshi et al., 1985).

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F8N2O2/c19-12-11(13(20)15(22)16(23)14(12)21)17(29)27-9-7-8(18(24,25)26)1-2-10(9)28-3-5-30-6-4-28/h1-2,7H,3-6H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZTURUOCRFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.